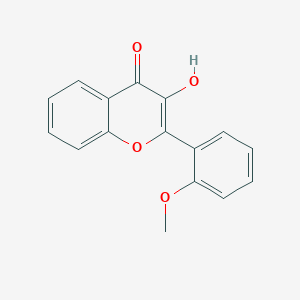

3-Hydroxy-2'-methoxyflavone

描述

3-Hydroxy-2’-methoxyflavone is a flavonoid compound, a class of secondary metabolites found in plants Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2’-methoxyflavone typically involves the base-catalyzed epoxidation of 2’-hydroxychalcones using hydrogen peroxide, followed by oxidative cyclization. This method is advantageous as it combines both steps into a single reaction . Another approach involves the demethylation of 3-methoxyflavone derivatives under acidic or basic conditions .

Industrial Production Methods: Industrial production of 3-Hydroxy-2’-methoxyflavone can be achieved through biotransformation processes using entomopathogenic fungi. These fungi can catalyze the demethylation and hydroxylation of methoxyflavones, providing an eco-friendly and efficient method for large-scale production .

化学反应分析

Types of Reactions: 3-Hydroxy-2’-methoxyflavone undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalytic hydrogenation can reduce the compound to its corresponding dihydroflavone.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of quinones or epoxides.

Reduction: Dihydroflavones.

Substitution: Halogenated flavones or nitroflavones.

科学研究应用

Anticancer Properties

Recent studies have highlighted the anticancer potential of 3-Hydroxy-2'-methoxyflavone through various mechanisms:

- Apoptosis Induction : Similar to other flavones, this compound may induce apoptosis in cancer cells. Research indicates that flavonoids can modulate critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancers .

- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell proliferation in several cancer cell lines. For instance, studies on related flavonoids demonstrated that structural modifications can enhance antiproliferative activity against human cancer cells, suggesting that this compound could exhibit similar effects .

- Synergistic Effects : The combination of this compound with other anticancer agents may yield synergistic effects. This is supported by findings that certain methoxylated flavones enhance the efficacy of established chemotherapeutics when used in combination therapies .

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, and this compound is no exception:

- Free Radical Scavenging : The compound demonstrates significant free radical scavenging ability, which is crucial in preventing oxidative stress-related diseases, including cancer and cardiovascular disorders. Studies have utilized methods such as DPPH (2,2-diphenyl-1-picrylhydrazyl) to evaluate the antioxidant capacity of flavonoids .

- Protective Effects Against Oxidative Damage : By mitigating oxidative stress, this compound may protect cellular components from damage, thus playing a role in disease prevention strategies .

Therapeutic Uses

The therapeutic potential of this compound extends beyond oncology:

Table 1: Summary of Biological Activities of this compound

Case Study Example

A notable study investigated the effects of methoxylated flavones on human cancer cell lines. The results indicated that certain structural modifications significantly enhanced antiproliferative activity against various cancers, suggesting a similar potential for this compound to be developed as a therapeutic agent .

作用机制

The biological effects of 3-Hydroxy-2’-methoxyflavone are primarily mediated through its interaction with cellular proteins and enzymes. It can inhibit the activity of certain enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase . Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer therapies .

相似化合物的比较

- 3-Hydroxyflavone

- 3-Methoxyflavone

- Quercetin

- Baicalein

Comparison: 3-Hydroxy-2’-methoxyflavone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 3-Hydroxyflavone, the presence of the methoxy group at the 2’ position enhances its lipophilicity and may affect its interaction with biological membranes . Unlike quercetin, which has multiple hydroxyl groups, 3-Hydroxy-2’-methoxyflavone has a simpler structure, making it easier to modify chemically for various applications .

生物活性

3-Hydroxy-2'-methoxyflavone is a flavonoid that has garnered attention due to its diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound belongs to the flavonoid family, characterized by a phenolic structure that contributes to its biological activities. The presence of hydroxyl and methoxy groups in its structure enhances its interaction with various biological targets.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and inhibit lipid peroxidation, which is crucial for protecting cells from oxidative stress. In one study, it was shown to reduce malondialdehyde (MDA) levels and enhance antioxidant enzyme activities in diabetic rats, demonstrating its potential for therapeutic applications in oxidative stress-related diseases .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it displayed strong antiproliferative effects against lung cancer (A549), murine melanoma (B16F10), and leukemia (K562) cell lines. The compound was found to be non-cytotoxic to normal cell lines, indicating a selective action against cancer cells.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| A549 (Lung Cancer) | 25 | Strong activity |

| B16F10 (Melanoma) | 30 | Significant inhibition |

| K562 (Leukemia) | 20 | Effective against resistant strains |

These findings suggest that the compound may serve as a lead for developing new anticancer therapies, particularly in combination with existing drugs like imatinib mesylate to overcome resistance .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory effects. It inhibits enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase. This modulation of inflammatory pathways suggests its potential use in treating inflammatory diseases .

Antiparasitic Activity

In addition to its anticancer properties, this compound has shown efficacy against parasitic infections. It was identified as one of the most active compounds against Leishmania donovani and Trypanosoma brucei rhodesiense, suggesting its potential application in treating diseases like leishmaniasis and trypanosomiasis .

The mechanisms underlying the biological activity of this compound involve multiple pathways:

- Antioxidant Mechanism : The compound enhances the activity of endogenous antioxidant enzymes while reducing reactive oxygen species (ROS).

- Anticancer Mechanism : It induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Anti-inflammatory Mechanism : By inhibiting pro-inflammatory cytokines and enzymes, it reduces inflammation markers in vivo.

Case Studies

- Diabetic Rat Model : In a study involving diabetic rats treated with 50 mg/kg body weight of this compound, significant reductions in blood glucose levels were observed alongside improvements in lipid profiles .

- Cancer Cell Line Study : A comparative study on various flavonoids demonstrated that this compound exhibited superior antitumor activity compared to other tested compounds, highlighting its potential as an effective anticancer agent .

属性

IUPAC Name |

3-hydroxy-2-(2-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-12-8-4-3-7-11(12)16-15(18)14(17)10-6-2-5-9-13(10)20-16/h2-9,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPCFBOJEWSFKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(C(=O)C3=CC=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342115 | |

| Record name | 3-HYDROXY-2'-METHOXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29219-03-2 | |

| Record name | 3-HYDROXY-2'-METHOXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。